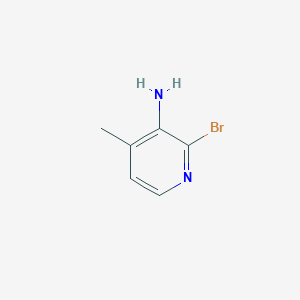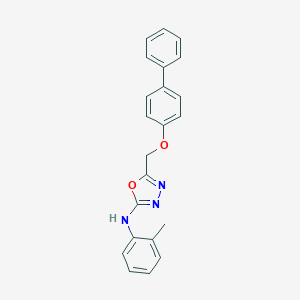
2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl
Descripción general
Descripción
Trifluoromethylsulfinyl compounds are a class of organosulfur compounds containing a trifluoromethyl (-CF3) group and a sulfinyl (-SO-) group . They are often used in organic synthesis due to their unique chemical properties .
Synthesis Analysis
The synthesis of trifluoromethylsulfinyl compounds often involves the use of trifluoromethanesulfinic acid or its salts . For example, sodium trifluoromethanesulfinate (CF3SO2Na) and trifluoromethanesulfonyl chloride (CF3SO2Cl) are popular reagents for the direct trifluoromethylation of a large range of substrates .Molecular Structure Analysis
The molecular structure of trifluoromethylsulfinyl compounds is characterized by the presence of a trifluoromethyl group (-CF3) and a sulfinyl group (-SO-). The trifluoromethyl group is highly electronegative, which can significantly influence the chemical behavior of these compounds .Chemical Reactions Analysis
Trifluoromethylsulfinyl compounds can participate in various chemical reactions. For instance, they can undergo oxidation to form trifluoromethylsulfonyl compounds . They can also be used as trifluoromethylating agents in various processes .Aplicaciones Científicas De Investigación
Conformational Control and Asymmetric Synthesis : 2-arylpyridines and 1-arylisoquinolines, similar in structure to the compound , can adopt specific axial conformations due to a sulfinyl substituent. This property is useful in the asymmetric synthesis of ligands like QUINAP (Clayden et al., 2009).
Electrophilic Trifluoromethylating Agents : Trifluoromethylated dibenzoheterocyclic onium salts and related compounds serve as powerful trifluoromethylating agents in organic synthesis (Umemoto & Ishihara, 1993).
Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically pure 1-(2-naphthyl)-2,2,2-trifluoroethanol was achieved using a trifluoromethylated compound with a sulfinyl group, demonstrating the potential of such compounds in stereocontrolled organic synthesis (Sugimoto et al., 2006).
Trifluoromethylsulfenylation and -sulfinylation : Sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride are used for trifluoromethylsulfenylation and -sulfinylation, showing the versatility of these reagents in introducing SCF3 and S(O)CF3 groups (Guyon et al., 2017).
Julia-Kocienski Olefination : 3,5-bis(trifluoromethyl)phenyl sulfones are used in the Julia-Kocienski olefination reaction, highlighting the utility of trifluoromethylated compounds in creating complex organic molecules (Alonso et al., 2005).
Trifluoromethylation of Vinyl Sulfonates : The palladium-catalyzed trifluoromethylation of cyclohexenyl sulfonates, using trifluoromethyl anion sources, demonstrates the application of trifluoromethylated compounds in complex organic syntheses (Cho & Buchwald, 2011).
Novel Sulfonated Nanofiltration Membranes : Sulfonated aromatic diamine monomers containing trifluoromethyl groups have been used to create thin-film composite nanofiltration membranes, indicating applications in water treatment technologies (Liu et al., 2012).
Lanthanide-Potassium Biphenyl Frameworks : Lanthanide-organic frameworks using sulfonate-carboxylate ligands demonstrate potential in gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).
Thermal Stability in Nuclear Chemistry : The thermal stability of phenyl trifluoromethyl sulfone, an inert diluent in nuclear processing, was studied, indicating its safety in high-temperature environments (Sinha et al., 2011).
Photoredox Systems for Catalytic Fluoromethylation : Research on photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds shows the importance of trifluoromethyl groups in pharmaceutical and agrochemical applications (Koike & Akita, 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfinyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3OS/c14-13(15,16)18(17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDLXLKMMYJIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452716 | |
| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Trifluoromethyl)sulfinyl)-1,1'-biphenyl | |
CAS RN |
129922-49-2 | |
| Record name | 2-(Trifluoromethanesulfinyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90452716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

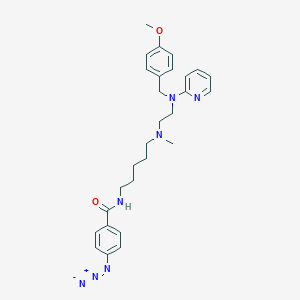
![2-[(1-Benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;chloride](/img/structure/B136834.png)
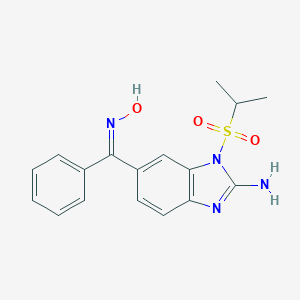
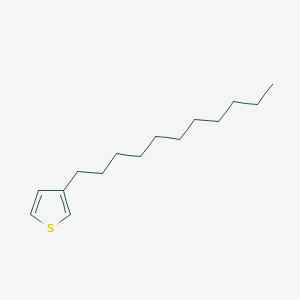


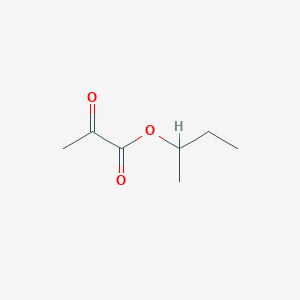
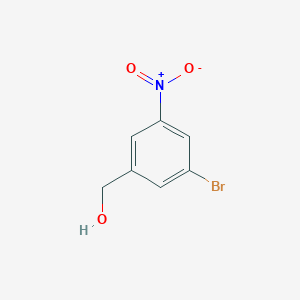
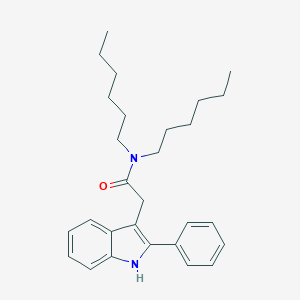
![N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B136858.png)
![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)

